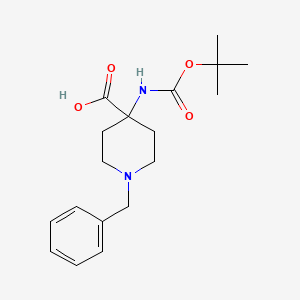

Acide 1-benzyl-4-(Boc-amino)pipéridine-4-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C18H26N2O4 . It can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as silent information regulator human type 2 (SIRT2) inhibitors .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid is characterized by a molecular weight of 334.4 g/mol . The InChI code for this compound isInChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)19-18(15(21)22)9-11-20(12-10-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,23)(H,21,22) . Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid include a density of 1.1±0.1 g/cm3, a boiling point of 400.9±34.0 °C at 760 mmHg, and a molecular weight of 334.4 g/mol . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .Applications De Recherche Scientifique

Synthèse de dérivés de pipéridine pharmacologiquement actifs

Les dérivés de pipéridine sont essentiels dans l'industrie pharmaceutique, avec des applications dans plus de vingt classes de médicaments. Le groupe benzyl-pipéridine, similaire à celui présent dans le Donépézil, est essentiel pour l'inhibition des récepteurs de la cholinestérase, qui sont des cibles clés dans le traitement de la maladie d'Alzheimer .

Agents anticancéreux

Les structures de pipéridine se retrouvent dans des composés ayant des propriétés anticancéreuses. Ils sont utilisés dans la synthèse d'agents qui se sont avérés prometteurs pour inhiber la prolifération et la métastase des cellules cancéreuses .

Applications antimicrobiennes et antifongiques

Le groupement pipéridine est incorporé dans des composés qui présentent des activités antimicrobiennes et antifongiques, ce qui en fait un composant précieux dans le développement de nouveaux traitements contre les infections .

Médicaments analgésiques et anti-inflammatoires

Des composés ayant une structure de pipéridine sont utilisés pour créer des médicaments analgésiques et anti-inflammatoires, qui soulagent la douleur et l'inflammation .

Ligands du récepteur de la neurokinine-1

Le composé est utilisé dans la synthèse de ligands du récepteur de la neurokinine-1, qui ont des applications potentielles dans le traitement de la dépression, de l'anxiété et d'autres troubles psychiatriques .

Antagonistes du récepteur de la bradykinine hB2

Les antagonistes du récepteur de la bradykinine hB2, synthétisés à l'aide de dérivés de pipéridine, sont étudiés pour leur potentiel thérapeutique dans le traitement de pathologies telles que l'hypertension et les maladies cardiaques .

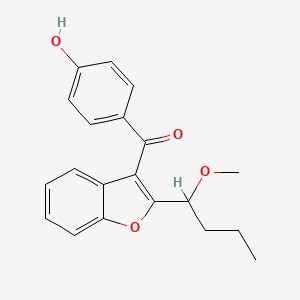

Inhibiteurs de SIRT2

Les inhibiteurs de SIRT2, qui ont des implications dans le vieillissement et les maladies neurodégénératives, sont synthétisés à l'aide de composés à base de pipéridine comme l'acide 1-benzyl-4-(Boc-amino)pipéridine-4-carboxylique .

Antagonistes du CCR5 ayant une activité anti-VIH-1

Le composé est utilisé dans la synthèse d'antagonistes du CCR5, qui sont importants dans le contexte du traitement de l'infection par le VIH-1 en raison de leur puissante activité anti-VIH-1 .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit p38a mitogen-activated protein kinase and act as antagonists for muscarinic acetylcholine receptors and beta 2 adrenoceptors .

Mode of Action

For instance, inhibition of p38a mitogen-activated protein kinase can lead to the suppression of inflammatory responses .

Biochemical Pathways

Based on the targets it interacts with, it can be inferred that it may influence pathways related to inflammation and neurotransmission .

Result of Action

Based on its potential targets, it can be inferred that the compound may have anti-inflammatory effects and could influence neurotransmission .

Analyse Biochimique

Biochemical Properties

1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and biomolecules, facilitating the formation of peptide bonds and other covalent linkages. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, preventing unwanted side reactions during synthesis . This interaction is crucial for maintaining the integrity of the amino group until it is needed for further reactions.

Cellular Effects

1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these processes is attributed to its interaction with specific cellular receptors and enzymes. For instance, it can affect the activity of proteases and other enzymes involved in protein degradation and synthesis . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s Boc group provides steric hindrance, which can inhibit the activity of certain enzymes by blocking their active sites . Conversely, the removal of the Boc group can activate enzymes by exposing their active sites, allowing substrate binding and catalysis. Additionally, the compound’s benzyl group can interact with hydrophobic pockets in proteins, stabilizing the protein structure and influencing its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to heat, light, or moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include changes in enzyme activity, gene expression, and cellular metabolism, which can persist even after the compound has been metabolized or degraded.

Dosage Effects in Animal Models

The effects of 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage, inflammation, and disruption of normal cellular processes.

Metabolic Pathways

1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and degradation. The compound can be metabolized by cytochrome P450 enzymes, which oxidize the benzyl group and other functional groups, leading to the formation of metabolites that are further processed by phase II enzymes . These metabolic pathways can affect the compound’s bioavailability, distribution, and overall efficacy in biochemical reactions.

Transport and Distribution

The transport and distribution of 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, which recognize its structural similarity to natural amino acids . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles by targeting signals or post-translational modifications . For example, the presence of the Boc group can influence the compound’s localization to the endoplasmic reticulum or other membrane-bound organelles, where it can participate in protein synthesis and modification processes.

Propriétés

IUPAC Name |

1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)19-18(15(21)22)9-11-20(12-10-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXFCLVBUXTWRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671947 |

Source

|

| Record name | 1-Benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150435-81-7 |

Source

|

| Record name | 1-Benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride](/img/structure/B589389.png)

![Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone](/img/structure/B589391.png)

![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester](/img/structure/B589406.png)